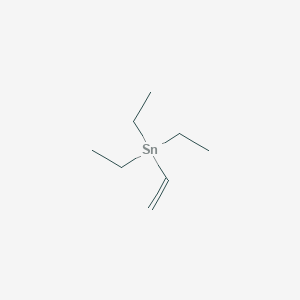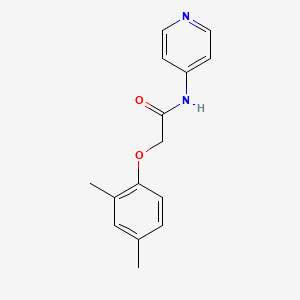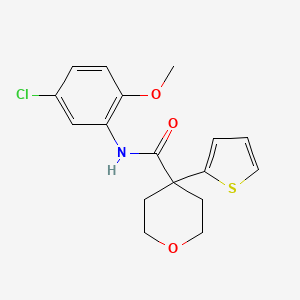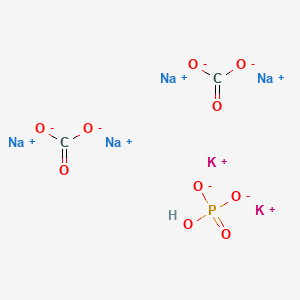
Stannane, ethenyltriethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, ethenyltriethyl- is an organotin compound characterized by the presence of a tin atom bonded to an ethenyl group and three ethyl groups. This compound is part of a broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Stannane, ethenyltriethyl- can be synthesized through several methods, including stannylation and C-Sn coupling reactions. One common approach involves the reaction of ethenyl halides with triethylstannane under specific conditions to form the desired product. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of stannane, ethenyltriethyl- often involves large-scale stannylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, ethenyltriethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Tin dioxide and other tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Stannane, ethenyltriethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active tin compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of stannane, ethenyltriethyl- involves the interaction of the tin atom with various molecular targets. The tin atom can coordinate with oxygen or nitrogen-containing compounds, facilitating catalytic reactions. In biological systems, the compound can interact with enzymes and proteins, potentially altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Stannane, ethyltrimethyl-
- Stannane, methyltriethyl-
- Stannane, butyltriethyl-
Uniqueness
Stannane, ethenyltriethyl- is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to other organotin compounds. This reactivity makes it particularly useful in specific organic synthesis reactions where the ethenyl group can participate in further transformations.
Eigenschaften
CAS-Nummer |
2117-47-7 |
|---|---|
Molekularformel |
C8H18Sn |
Molekulargewicht |
232.94 g/mol |
IUPAC-Name |
ethenyl(triethyl)stannane |
InChI |
InChI=1S/3C2H5.C2H3.Sn/c4*1-2;/h3*1H2,2H3;1H,2H2; |
InChI-Schlüssel |
JGEAKEPBGRHMGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn](CC)(CC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)
![(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid](/img/structure/B14156937.png)


![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)


![3-Bromo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14156966.png)
![2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene](/img/structure/B14156967.png)

![11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14156971.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde](/img/structure/B14156972.png)
![(5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14156973.png)

